1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole

COX-1 inhibition cyclooxygenase inflammation

1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole (CAS 2730-02-1) is a 1,5-diarylpyrazole bearing a trifluoromethyl substituent at the 3-position of the pyrazole ring. It belongs to the same structural class as the FDA-approved COX-2 inhibitor celecoxib (SC-58635) and the COX-1-selective tool compound SC-560, sharing the core 1,5-diaryl-3-trifluoromethylpyrazole architecture but lacking the sulfonamide (celecoxib) or 4-methoxy/4-chloro (SC-560) ring substitutions that drive COX isoform selectivity.

Molecular Formula C16H11F3N2
Molecular Weight 288.27 g/mol
CAS No. 2730-02-1
Cat. No. B12093179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole
CAS2730-02-1
Molecular FormulaC16H11F3N2
Molecular Weight288.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C16H11F3N2/c17-16(18,19)15-11-14(12-7-3-1-4-8-12)21(20-15)13-9-5-2-6-10-13/h1-11H
InChIKeyQSQASSUNYGTMLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole (CAS 2730-02-1): Core Scaffold Identity and Procurement Context


1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole (CAS 2730-02-1) is a 1,5-diarylpyrazole bearing a trifluoromethyl substituent at the 3-position of the pyrazole ring [1]. It belongs to the same structural class as the FDA-approved COX-2 inhibitor celecoxib (SC-58635) and the COX-1-selective tool compound SC-560, sharing the core 1,5-diaryl-3-trifluoromethylpyrazole architecture but lacking the sulfonamide (celecoxib) or 4-methoxy/4-chloro (SC-560) ring substitutions that drive COX isoform selectivity [2]. Its molecular formula is C16H11F3N2 (MW 288.27), with a predicted LogP of 4.5 and a measured melting point of 57 °C [3]. The compound is catalogued in ChEMBL (CHEMBL28662) with a reported COX-1 IC50 of 970 nM [4], and it serves as a key synthetic precursor in multiple patent routes to celecoxib and its analogs [5].

Why 1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs: The 3-CF3 Regiochemical Imperative


Within the trifluoromethylpyrazole class, the positional isomerism of the CF3 group on the pyrazole nucleus dictates both biological activity profile and synthetic utility. Compounds bearing the trifluoromethyl group at the 3-position consistently demonstrate superior anti-inflammatory activity (62–76% inhibition in carrageenan-induced rat paw edema) compared to their 5-trifluoromethyl regioisomers [1]. This regiochemical distinction is not a minor structural nuance: the 3-CF3 orientation is essential for productive binding within the COX-2 active site, as confirmed by molecular docking studies [1]. Furthermore, 1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole serves as the direct, unambiguous precursor to celecoxib-class sulfonamide-containing COX-2 inhibitors through regioselective C-4 functionalization [2]. Substituting this scaffold with a 5-CF3 or 1,3-diaryl regioisomer would not only abolish the desired biological activity but would also divert the synthetic pathway away from the target drug candidates, making generic pyrazole substitution scientifically and operationally invalid [3].

Quantitative Differentiation Evidence: 1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole vs. Closest Analogs


COX-1 Inhibitory Potency: 1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole vs. SC-560 and Celecoxib

The target compound exhibits a COX-1 IC50 of 970 nM against recombinant human prostaglandin G/H synthase 1 [1]. This establishes a distinct pharmacological position relative to two key comparators: SC-560, the potent COX-1-selective inhibitor (IC50 COX-1: 9 nM; COX-2: 6,300 nM), is approximately 108-fold more potent at COX-1 but also introduces strong COX-1 selectivity that may be undesirable in certain experimental contexts [2]. Celecoxib, in contrast, is COX-2-selective (COX-2 IC50 ~40 nM) with substantially weaker COX-1 activity and is a finished drug substance rather than a synthetic intermediate [3]. The moderate COX-1 activity of 1,5-diphenyl-3-trifluoromethyl-1H-pyrazole positions it as a non-sulfonamide, non-selective basal scaffold suitable for SAR diversification rather than as a finished pharmacological agent.

COX-1 inhibition cyclooxygenase inflammation selectivity profiling

Regiochemical Identity: 3-Trifluoromethyl vs. 5-Trifluoromethyl Pyrazole Anti-Inflammatory Activity

In a systematic study comparing isomeric 3-trifluoromethylpyrazoles (series 4) against 5-trifluoromethylpyrazoles (series 5) using the carrageenan-induced rat paw edema assay, the 3-CF3 regioisomers demonstrated anti-inflammatory activity of 62–76%, while the pooled compound set (including 5-CF3 and pyrazoline variants) ranged from 47–76%, with the reference drug indomethacin achieving 78% [1]. The 3-CF3 series was explicitly identified as 'the most effective agents' within the tested cohort. Molecular docking revealed that the 3-CF3 orientation allows the trifluoromethyl group to occupy a favorable hydrophobic pocket within the COX-2 active site, an interaction geometrically inaccessible to the 5-CF3 isomers [1]. As 1,5-diphenyl-3-trifluoromethyl-1H-pyrazole carries the 3-CF3 configuration, it belongs to the regioisomeric class with demonstrated superior anti-inflammatory potential.

regiochemistry anti-inflammatory COX-2 carrageenan edema SAR

Synthetic Intermediate Criticality: 1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole as Precursor to Celecoxib and SC-560

1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole is the direct, unambiguous synthetic precursor to both celecoxib (via C-4 sulfonamide installation on the N1-phenyl ring) and SC-560 (via differentiated aryl substitution at N1 and C5). The condensation of phenyl alkynyl trifluoromethyl ketone with phenyl hydrazine delivers the target compound in good yields with complete regioselectivity for the 1,5-diaryl-3-CF3 configuration [1]. Patent WO2020157771A1 explicitly lists 1,5-diphenyl-3-(trifluoromethyl)pyrazole (InChIKey QSQASSUNYGTMLF) as a key intermediate in a continuous-flow micro-total process system for manufacturing celecoxib and its analogs [2]. In contrast, the regioisomeric 1,3-diphenyl-5-trifluoromethylpyrazole would lead to an entirely different substitution pattern incompatible with celecoxib-class pharmacophore requirements. Furthermore, the compound undergoes facile C-4 bromination with N-bromosuccinimide in DMF at room temperature to 70–80 °C, yielding 4-bromo-3-trifluoromethyl-1,5-diphenylpyrazole in 95–99% yield, providing a versatile handle for downstream diversification [3].

synthetic intermediate celecoxib SC-560 regioselective synthesis flow chemistry

Physicochemical Differentiation: LogP and Melting Point vs. Celecoxib

1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole exhibits a predicted LogP of 4.5 and a measured melting point of 57 °C [1]. Celecoxib, its sulfonamide-containing downstream derivative, has a reported LogP of approximately 3.5–4.2 and a melting point of 157–159 °C [2]. The ~100 °C lower melting point of the target compound reflects the absence of the sulfonamide group which contributes extensive intermolecular hydrogen bonding in celecoxib. The higher LogP of the target compound (ΔLogP ≈ +0.3 to +1.0 relative to celecoxib) indicates greater lipophilicity, which influences solubility, membrane permeability, and chromatographic behavior. For analytical method development, the target compound elutes later than celecoxib under reversed-phase HPLC conditions, providing a useful system suitability marker [3]. These differences are critical for procurement specifications: a batch of 1,5-diphenyl-3-trifluoromethyl-1H-pyrazole with a melting point significantly above 57 °C may indicate contamination with the 1,3-diaryl regioisomer or oxidation products.

LogP melting point physicochemical properties drug-likeness formulation

Antibacterial Activity: Diphenylpyrazole Scaffold SAR Against Staphylococcus aureus

A 2024 structure-activity relationship study of diphenylpyrazole (DPP) compounds evaluated a collection of 24 analogs against Staphylococcus aureus, reporting minimal inhibitory concentrations (MICs) in micrograms per milliliter, alongside cytotoxicity assessment in HEK cells (LC50) [1]. The study identified the diphenylpyrazole scaffold as a repurposed Hsp90 inhibitor targeting bacterial two-component systems, leading to loss of bacterial membrane integrity. While the specific MIC of 1,5-diphenyl-3-trifluoromethyl-1H-pyrazole was not individually reported in the abstract, the compound falls within the core scaffold series evaluated. Critically, SAR analysis revealed that substitution patterns on the phenyl rings dramatically modulate both antibacterial potency and mammalian cytotoxicity, with selectivity factors exceeding 20 for the most promising analogs [1]. This positions the unsubstituted 1,5-diphenyl-3-trifluoromethyl-1H-pyrazole as the optimal baseline scaffold for systematic antibacterial SAR exploration, as it lacks the substituents that may confound interpretation of substitution effects in more decorated analogs like SC-560 or celecoxib.

antibacterial Staphylococcus aureus MIC diphenylpyrazole SAR

Prioritized Application Scenarios for 1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole (CAS 2730-02-1)


Medicinal Chemistry: Core Scaffold for COX-2 Inhibitor Lead Optimization

This compound serves as the optimal starting scaffold for structure-activity relationship (SAR) programs targeting cyclooxygenase-2 inhibition, as established by the foundational work of Penning et al. that led to celecoxib [1]. Its 3-CF3 regiochemistry provides the requisite orientation for COX-2 active-site binding, while the absence of sulfonamide and substituted-aryl groups allows systematic introduction of pharmacophoric elements at the N1, C4, and C5 positions. The moderate COX-1 IC50 of 970 nM provides a measurable baseline against which newly synthesized analogs can be benchmarked for both potency and isoform selectivity [2].

Pharmaceutical Process Chemistry: Key Intermediate for Celecoxib and Analog Manufacturing

In continuous-flow or batch API manufacturing workflows, 1,5-diphenyl-3-trifluoromethyl-1H-pyrazole is the direct precursor to celecoxib-class sulfonamide drugs, as documented in patent WO2020157771A1 [3]. Its C-4 bromination proceeds in 95–99% yield under mild conditions (NBS in DMF, room temperature to 80 °C), providing a high-efficiency entry point for subsequent palladium-catalyzed cross-coupling or direct sulfonamide installation [4]. Procurement of this intermediate with >98% purity is critical for downstream process yield and regulatory compliance.

Antimicrobial Drug Discovery: Baseline Scaffold for Diphenylpyrazole Antibacterial SAR

The recent identification of diphenylpyrazoles as Hsp90 inhibitors with antibacterial activity against S. aureus, including MRSA, opens a new application domain for this scaffold [5]. The unsubstituted 1,5-diphenyl-3-trifluoromethyl-1H-pyrazole represents the ideal baseline compound for systematic antimicrobial SAR exploration, as it allows clean attribution of antibacterial potency and cytotoxicity changes to specific substituent introductions without the confounding effects of pre-existing ring decorations found in analogs like celecoxib or SC-560.

Analytical Reference Standard: Identity and Purity Verification in Quality Control

With a well-defined melting point (57 °C), LogP (4.5), and authenticated spectroscopic data (2 NMR spectra, 1 GC-MS spectrum available via Wiley KnowItAll Spectral Library), this compound can serve as a system suitability standard or retention-time marker in reversed-phase HPLC methods for analyzing celecoxib-related substances [6]. Its distinct physicochemical profile (Δmp ≈ −100 °C vs. celecoxib) enables rapid batch identity confirmation through simple melting-point determination, reducing reliance on costly spectroscopic techniques for routine quality control.

Quote Request

Request a Quote for 1,5-Diphenyl-3-trifluoromethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.